molecular formula C11H13ClO B1347364 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone CAS No. 50690-12-5

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone

Cat. No.: B1347364
CAS No.: 50690-12-5
M. Wt: 196.67 g/mol
InChI Key: ALJRYGQLPCEFKO-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone is an organic compound characterized by the presence of a chloro group attached to an ethanone moiety, which is further substituted with a 2,4,6-trimethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone typically involves the chlorination of 1-(2,4,6-trimethyl-phenyl)-ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanol.

    Oxidation: Formation of 2-chloro-1-(2,4,6-trimethyl-phenyl)-acetic acid.

Scientific Research Applications

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the ethanone moiety play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through specific pathways.

Comparison with Similar Compounds

    1-(2,4,6-Trimethyl-phenyl)-ethanone: Lacks the chloro group, resulting in different reactivity and applications.

    2-Chloro-1-(2,4,6-dimethyl-phenyl)-ethanone: Similar structure but with fewer methyl groups, affecting its chemical properties.

Properties

IUPAC Name

2-chloro-1-(2,4,6-trimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJRYGQLPCEFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291899
Record name 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50690-12-5
Record name 2-Chloro-1-(2,4,6-trimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50690-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 78971
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050690125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50690-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78971
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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